

# physicochemical properties of 2-chloro-N-cyclopentylacetamide

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## Compound of Interest

Compound Name: 2-chloro-N-cyclopentylacetamide

Cat. No.: B174213

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An In-Depth Technical Guide to the Physicochemical Properties of **2-chloro-N-cyclopentylacetamide**

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and chemical synthesis. It provides a detailed examination of the physicochemical properties, synthesis, and structural characterization of **2-chloro-N-cyclopentylacetamide**, moving beyond a simple data summary to explain the causality behind experimental design and analytical interpretation.

## Introduction and Chemical Identity

**2-chloro-N-cyclopentylacetamide** is a halogenated amide that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive chloroacetyl group and a cyclopentyl moiety, makes it a versatile building block for constructing more complex molecules, particularly in the development of novel agrochemicals and pharmaceutical agents. Understanding its fundamental properties is critical for its effective use, optimization of reaction conditions, and ensuring safe handling.

The identity of **2-chloro-N-cyclopentylacetamide** is defined by several key identifiers.<sup>[1]</sup> Its molecular formula is C<sub>7</sub>H<sub>12</sub>ClNO, and it has a molecular weight of 161.63 g/mol.<sup>[1]</sup> The compound is unambiguously identified by its CAS number, 125674-23-9.<sup>[1][2]</sup>

## Physicochemical and Computed Properties

A summary of the key chemical and physical properties of **2-chloro-N-cyclopentylacetamide** is presented below. These values, primarily computed, offer a foundational understanding of the molecule's behavior in various chemical environments.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>12</sub> ClNO	PubChem[1]
Molecular Weight	161.63 g/mol	PubChem[1]
IUPAC Name	2-chloro-N-cyclopentylacetamide	PubChem[1]
CAS Number	125674-23-9	PubChem[1]
SMILES	C1CCC(C1)NC(=O)CCl	PubChem[1]
InChIKey	SQWLIYWNXLKVGA-UHFFFAOYSA-N	PubChem[1]
XLogP3	1.4	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Exact Mass	161.0607417 Da	PubChem[1]
Topological Polar Surface Area	29.1 Å <sup>2</sup>	PubChem[1]

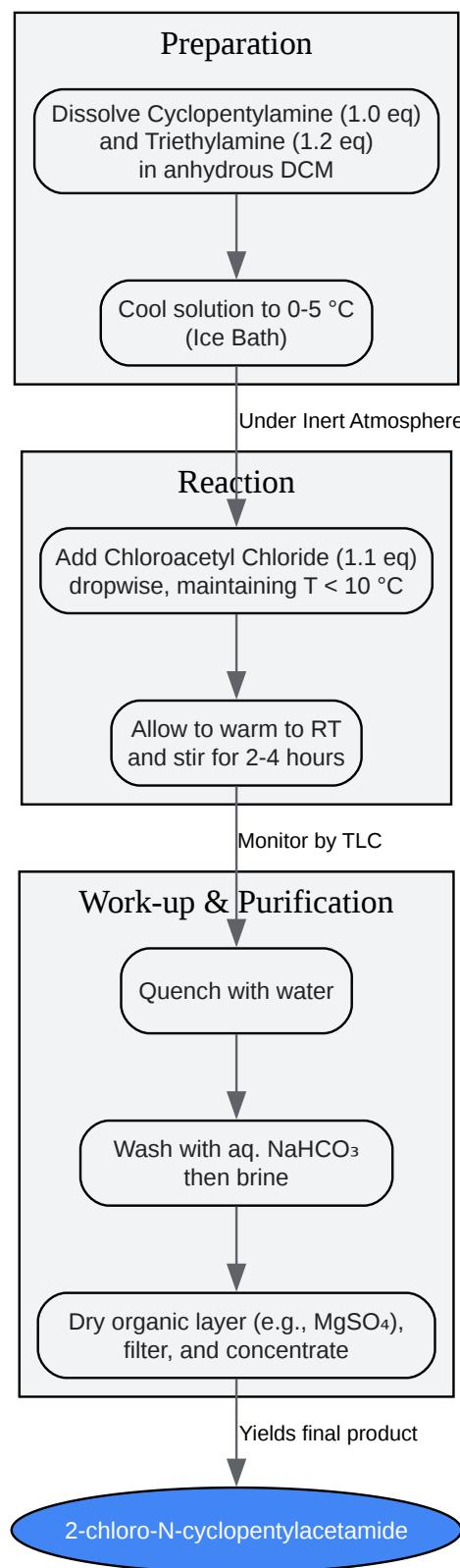
## Synthesis of 2-chloro-N-cyclopentylacetamide: A Validated Protocol

The synthesis of **2-chloro-N-cyclopentylacetamide** is typically achieved via the nucleophilic acyl substitution of chloroacetyl chloride with cyclopentylamine. This reaction is straightforward but requires careful control of conditions to ensure high yield and purity.

## Causality in Experimental Design

The choice of an anhydrous solvent like dichloromethane is crucial to prevent the hydrolysis of the highly reactive chloroacetyl chloride, which would form chloroacetic acid and reduce the yield.[3] A non-nucleophilic base, such as triethylamine, is added to neutralize the hydrochloric acid byproduct generated during the reaction.[3] This is essential because the formation of HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The reaction is initiated at a low temperature (0-5 °C) to manage the exothermic nature of the acylation, and then allowed to warm to room temperature to drive the reaction to completion.[3]

## Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **2-chloro-N-cyclopentylacetamide**.

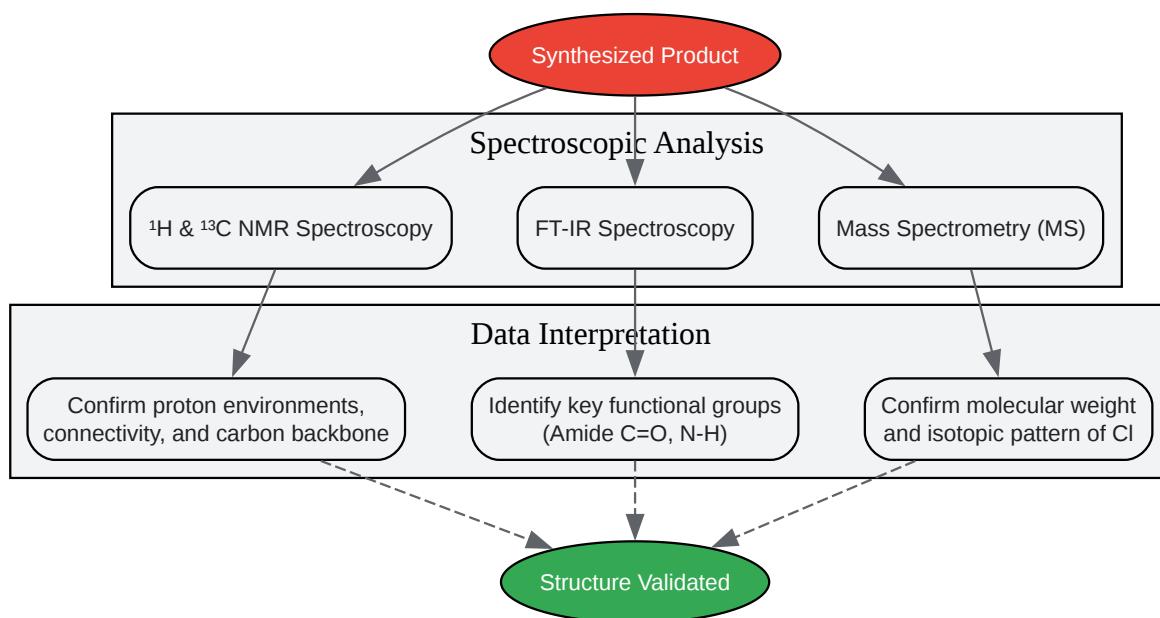
## Step-by-Step Synthesis Protocol

- Preparation: In an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and an inert gas inlet, dissolve cyclopentylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
- Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.
- Addition of Acyl Chloride: Add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution via a dropping funnel over 20-30 minutes. Ensure the internal temperature does not exceed 10 °C.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.
- Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.[3]
- Work-up: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.
- Extraction: Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution and then with brine.
- Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO<sub>4</sub>), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification (Optional): If necessary, purify the product further by recrystallization or column chromatography.

## Structural Elucidation and Spectroscopic Validation

The definitive confirmation of the chemical structure of **2-chloro-N-cyclopentylacetamide** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[4]

## Spectroscopic Validation Workflow



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Caption: Workflow for the spectroscopic validation of the target compound.

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

- <sup>1</sup>H NMR: The proton NMR spectrum will confirm the presence of the different proton environments: the cyclopentyl ring protons, the methylene protons adjacent to the chlorine atom, and the N-H proton of the amide.
- <sup>13</sup>C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the chlorinated methylene carbon, and the carbons of the cyclopentyl ring.

Table of Expected <sup>1</sup>H NMR Spectral Data (in CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm (Predicted)	Multiplicity	Assignment
~6.5	Broad Singlet	N-H
~4.1	Multiplet	N-CH (cyclopentyl)
~4.0	Singlet	CO-CH <sub>2</sub> -Cl
~2.0-1.4	Multiplets	Cyclopentyl -CH <sub>2</sub> - groups

#### Protocol for NMR Data Acquisition[4]

- Sample Preparation: Dissolve 5-10 mg of **2-chloro-N-cyclopentylacetamide** in ~0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  = 0.00 ppm).
- Data Acquisition (<sup>1</sup>H NMR): Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
- Data Acquisition (<sup>13</sup>C NMR): Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon environments.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is characterized by strong absorption bands corresponding to the amide group.

#### Table of Expected FT-IR Absorption Bands

Wavenumber (cm <sup>-1</sup> ) (Typical)	Vibration Type	Functional Group
~3300	N-H Stretch	Secondary Amide
~1650	C=O Stretch (Amide I)	Secondary Amide
~1550	N-H Bend (Amide II)	Secondary Amide
~750	C-Cl Stretch	Chloroalkane

#### Protocol for FT-IR Data Acquisition

- Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Background Scan: Perform a background scan of the empty sample compartment or the clean ATR crystal.
- Sample Scan: Place the sample in the IR beam path and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. A key feature to look for is the isotopic pattern of chlorine.

#### Expected Mass Spectrometry Data

- Molecular Ion Peak (M<sup>+</sup>): The mass spectrum should show a molecular ion peak. Due to the presence of chlorine, this will appear as a pair of peaks: one for the <sup>35</sup>Cl isotope (M<sup>+</sup>) and another for the <sup>37</sup>Cl isotope (M+2) with a characteristic intensity ratio of approximately 3:1.
- Expected m/z values: [M]<sup>+</sup> at m/z ≈ 161 and [M+2]<sup>+</sup> at m/z ≈ 163.

#### Protocol for MS Data Acquisition[4]

- Sample Introduction: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Ionization: Introduce the sample into the mass spectrometer. A soft ionization technique such as Electrospray Ionization (ESI) is recommended to minimize fragmentation and clearly observe the molecular ion.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

## Safety and Hazard Information

**2-chloro-N-cyclopentylacetamide** is classified as a hazardous substance. Adherence to strict safety protocols is mandatory.

- GHS Classification: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes severe skin burns and eye damage (Skin Corrosion, Category 1B). [\[1\]](#)
- Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[\[5\]](#)[\[6\]](#) Avoid creating dust and avoid all contact with skin, eyes, and clothing.[\[6\]](#)[\[7\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from strong oxidants, strong bases, and strong acids.[\[7\]](#)
- First Aid:
  - Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[\[5\]](#)
  - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[\[5\]](#)
  - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[\[6\]](#)

- Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]

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